molecular formula C9H6N2O3 B1624924 2,3-Dioxoindoline-5-carboxamide CAS No. 28283-98-9

2,3-Dioxoindoline-5-carboxamide

Cat. No.: B1624924
CAS No.: 28283-98-9
M. Wt: 190.16 g/mol
InChI Key: AARFXJVACBOQII-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-5-carboxamide is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dioxoindoline-5-carboxamide involves the reaction of 2,3-dioxoindoline with formamide in the presence of a suitable catalyst. The catalyst can be a transition metal ion, acid, or base under appropriate conditions . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxoindoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it into different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,3-Dioxoindoline-5-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety in the compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biological pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

  • 2,3-Dioxoindoline-5-carboxylic acid
  • 2,3-Dioxoindoline-5-methylcarboxamide
  • 2,3-Dioxoindoline-5-ethylcarboxamide

Comparison: Compared to these similar compounds, 2,3-Dioxoindoline-5-carboxamide is unique due to its specific carboxamide functional group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This property makes it a more potent enzyme inhibitor and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,3-dioxo-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-8(13)4-1-2-6-5(3-4)7(12)9(14)11-6/h1-3H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARFXJVACBOQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469581
Record name 2,3-DIOXOINDOLINE-5-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28283-98-9
Record name 2,3-DIOXOINDOLINE-5-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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